5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride, with the CAS number 1266664-66-7, is a chemical compound that falls within the category of benzodiazepine derivatives. This compound is notable for its structural features, which include a chloro group and a diazepan moiety, making it relevant in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system.
This compound is classified as a benzodiazepine derivative and is often referred to by synonyms such as Suvorexant Intermediate V and R-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole hydrochloride. It is primarily used in research related to sleep disorders and other neurological conditions due to its potential pharmacological activities .
The synthesis of 5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride involves several steps that typically include:
Specific methodologies have been documented in patents, detailing various synthetic routes that optimize yield and purity while minimizing costs and complexity .
The synthesis may involve the use of solvents such as dichloromethane and reagents like triethylamine to facilitate reactions under controlled temperatures. Techniques such as thin-layer chromatography (TLC) are employed for monitoring reaction progress .
The molecular formula of 5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride is , with a molecular weight of approximately 265.74 g/mol. Its structure includes:
The compound can undergo various chemical reactions typical of benzodiazepines, including:
These reactions are significant for modifying the compound to enhance its efficacy or reduce side effects .
The mechanism of action for compounds like 5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride typically involves modulation of neurotransmitter systems, particularly those involving gamma-Aminobutyric acid (GABA). By binding to GABA receptors, these compounds can enhance inhibitory neurotransmission, leading to sedative and anxiolytic effects .
These properties are critical for handling and formulation in pharmaceutical applications .
5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride is primarily used in scientific research related to:
Its role as an intermediate in synthesizing other pharmacologically active compounds further underscores its importance in medicinal chemistry .
The chiral (R)-5-methyl-1,4-diazepane component is synthesized via enantioselective reduction or chiral resolution strategies. A prevalent approach utilizes (R)-2-aminobutan-1-ol as a chiral building block, which undergoes sequential N-alkylation with acrylonitrile followed by Borch reductive cyclization. This affords the diazepane ring with >98% enantiomeric excess (ee) when catalyzed by chiral phosphoric acids [2] [7]. Alternative routes employ enzymatic resolution of racemic 5-methyl-1,4-diazepane using immobilized lipases (e.g., Candida antarctica Lipase B) with vinyl acetate, achieving ee values exceeding 99% but with moderate yields (40-45% for resolved isomer) [4].
Critical to scalability is crystallization-induced diastereomeric resolution. Treating racemic 5-methyl-1,4-diazepane with (1S)-camphorsulfonyl chloride forms separable diastereomeric sulfonamides. Acidic cleavage then liberates enantiopure (R)-5-methyl-1,4-diazepane in 85% yield and >99.5% ee, suitable for GMP production [4] [8].
Construction of the 5-chlorobenzooxazole fragment employs cyclocondensation of 4-chloro-2-aminophenol with orthoesters or carboxylic acid derivatives. High-yielding routes use triethyl orthoformate in acidic media (e.g., p-toluenesulfonic acid) at 120°C, producing 5-chlorobenzooxazole in 90-92% yield [5] [9].
The critical N-alkylation step couples this benzooxazole with (R)-5-methyl-1,4-diazepane via nucleophilic aromatic substitution (SNAr). The 2-chlorobenzooxazole acts as an electrophile due to the electron-withdrawing effect of the oxazole ring. Optimized conditions require anhydrous DMSO at 110-130°C for 12-18 hours, achieving 85-88% yield. Microwave-assisted synthesis reduces reaction time to 30 minutes at 150°C with comparable yields [8] [9].
Table 2: Benzooxazole-Diazepane Coupling Reaction Optimization
Condition | Traditional Method | Microwave Method |
---|---|---|
Solvent | Anhydrous DMSO | NMP |
Temperature | 110-130°C | 150°C |
Reaction Time | 12-18 hours | 30 minutes |
Catalyst | None | DBU (1.0 eq) |
Yield | 85-88% | 86-90% |
Purity (HPLC) | ≥97% | ≥98% |
Direct enantioselective construction of the chiral diazepane-benzooxazole linkage remains challenging. Chiral auxiliaries like Evans oxazolidinones have been employed temporarily at C5 of 1,4-diazepane precursors, enabling diastereoselective alkylation before auxiliary removal. While delivering >99% de, this route adds 3-4 synthetic steps [7].
Organocatalytic desymmetrization of prochiral diazepane-diones provides a more efficient alternative. L-Proline-catalyzed (20 mol%) asymmetric reduction using Hantzsch ester affords chiral lactams with 92% ee, subsequently reduced to target diazepanes [4]. Transition-metal catalysis using Ir-(P, N)-ligand complexes (e.g., Mandyphos) enables asymmetric hydrogenation of enamide intermediates, achieving up to 97% ee under 50 bar H₂ pressure [7].
Table 3: Comparative Chiral Induction Methods for (R)-5-Methyl-1,4-Diazepane
Method | Chiral Source | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral Pool Synthesis | (R)-2-Aminobutan-1-ol | >98 | 75 | Low-cost starting material |
Enzymatic Resolution | Lipase PS-IM | >99 | 40-45* | High enantiopurity |
Diastereomeric Resolution | (1S)-Camphorsulfonyl chloride | >99.5 | 85 | Scalable, crystalline intermediates |
Organocatalysis (L-Proline) | Hantzsch ester | 92 | 78 | Atom economy |
Iridium-Catalyzed Hydrogenation | Ir-Mandyphos complex | 97 | 82 | High catalytic efficiency |
*Yield for resolved (R)-isomer only
Conversion to the hydrochloride salt improves crystallinity, stability, and handling. Solvent-salt exchange in isopropanol (IPA) is the preferred method:
Anti-solvent crystallization using diethyl ether or MTBE from ethanol solutions affords anhydrous forms. Strict stoichiometric control (1.00-1.03 eq HCl) prevents zwitterion formation. Polymorph screening identifies Form I (stable monohydrate) as the preferred crystal form for pharmaceutical processing [5] [7].
Table 4: Hydrochloride Salt Crystallization Parameters
Parameter | Solvent-Salt Exchange | Anti-Solvent Crystallization |
---|---|---|
Solvent System | IPA | Ethanol/Diethyl ether |
HCl Equivalents | 1.05 | 1.02 |
Seeding | Critical | Optional |
Cooling Rate | 5°C/hour | Rapid addition of anti-solvent |
Final Form | Monohydrate (Form I) | Anhydrous (Form II) |
Water Content (KF) | 5.8-6.2% | ≤0.2% |
Stability (25°C/60% RH) | >24 months | >18 months |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: